2,4-Dibromo-5-nitropyridine

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

2,4-Dibromo-5-nitropyridine (CAS 4487-57-4) is a tri-substituted pyridine derivative characterized by bromine atoms at the 2- and 4-positions and a nitro group at the 5-position. With a molecular weight of 281.89 g/mol, an XLogP of 2.4, and a topological polar surface area of 58.7 Ų , it serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis.

Molecular Formula C5H2Br2N2O2
Molecular Weight 281.89 g/mol
CAS No. 4487-57-4
Cat. No. B1317283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-nitropyridine
CAS4487-57-4
Molecular FormulaC5H2Br2N2O2
Molecular Weight281.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)[N+](=O)[O-])Br
InChIInChI=1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
InChIKeyRZZGFCFQBVRQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-nitropyridine (CAS 4487-57-4): Core Properties and Comparators for Strategic Sourcing


2,4-Dibromo-5-nitropyridine (CAS 4487-57-4) is a tri-substituted pyridine derivative characterized by bromine atoms at the 2- and 4-positions and a nitro group at the 5-position. With a molecular weight of 281.89 g/mol, an XLogP of 2.4, and a topological polar surface area of 58.7 Ų [1], it serves as a versatile electrophilic building block in medicinal chemistry and organic synthesis. Its primary documented applications are as a key intermediate in the preparation of Rho kinase (ROCK) inhibitors and AKT kinase inhibitors [2]. Unlike regioisomeric dibromonitropyridines such as 2,6-dibromo-4-nitropyridine (CAS 175422-04-5) or 3,5-dibromo-2-nitropyridine (CAS 610261-34-2), the 2,4-dibromo-5-nitro substitution pattern creates a unique electronic environment that governs regioselectivity in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Why Regioisomeric Dibromonitropyridines Cannot Substitute for 2,4-Dibromo-5-nitropyridine in Key Synthetic Pathways


The substitution pattern of 2,4-dibromo-5-nitropyridine is not interchangeable with its regioisomers. The combined electron-withdrawing effect of the nitro group at C5 and the two bromine atoms creates a distinctive reactivity profile: the C4 position is selectively activated for nucleophilic aromatic substitution, while the C2 bromine is preferentially engaged in palladium-catalyzed cross-couplings. In the GSK Rho-kinase inhibitor program, this precise regiochemistry was essential for constructing the aminofurazan-azabenzimidazole core—a scaffold that yielded inhibitors with subnanomolar ROCK1 potency [1]. Using an alternative regioisomer such as 2,6-dibromo-4-nitropyridine would place the nitro group at the 4-position, fundamentally altering the electronic activation pattern and redirecting the site of initial nucleophilic attack, thereby disrupting the established synthetic route [2].

Quantitative Differentiation Evidence: 2,4-Dibromo-5-nitropyridine vs. Closest Analogs


Regioselective SNAr Amination: Exclusive C4 Reactivity with Ammonia

When treated with ammonia (2.0 M in MeOH) in THF at room temperature, 2,4-dibromo-5-nitropyridine undergoes selective nucleophilic aromatic substitution exclusively at the C4 position, yielding 2-bromo-5-nitropyridin-4-amine as the sole mono-amination product. This contrasts with 3,5-dibromo-2-nitropyridine, where the nitro group at C2 activates the C3 and C5 positions differently, and with 2,6-dibromo-4-nitropyridine, which presents two chemically equivalent bromine positions [1]. In the GSK J. Med. Chem. 2007 study, compound 8 (2,4-dibromo-5-nitropyridine) was the designated starting material specifically because this C4-selective reactivity was required to construct the azabenzimidazole core—any deviation in the substitution pattern would have precluded the formation of the requisite intermediate [2].

Medicinal Chemistry Nucleophilic Aromatic Substitution Regioselective Synthesis

Cross-Coupling Reactivity Advantage: C-Br vs. C-Cl Bond Dissociation Energy Comparison

The carbon-bromine bonds in 2,4-dibromo-5-nitropyridine possess significantly lower bond dissociation energy (BDE ≈ 65 kcal/mol for aromatic C-Br) compared to the carbon-chlorine bonds in its direct analog 2,4-dichloro-5-nitropyridine (BDE ≈ 81 kcal/mol for aromatic C-Cl) . This 16 kcal/mol difference directly translates to a lower activation barrier for the oxidative addition step in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura cross-coupling, the order of reactivity is well-established as -Br > -OSO2F > -Cl [1]. Consequently, 2,4-dibromo-5-nitropyridine is expected to undergo oxidative addition to Pd(0) catalysts more rapidly and under milder conditions than its dichloro counterpart, enabling sequential, chemoselective cross-coupling at the two bromine positions.

Cross-Coupling Suzuki-Miyaura Bond Dissociation Energy Catalytic Activity

Validated Medicinal Chemistry Application: Key Intermediate for Subnanomolar ROCK1 Inhibitors

2,4-Dibromo-5-nitropyridine (designated as compound 8) served as the essential starting material in the discovery and optimization of aminofurazan-azabenzimidazole ROCK1 inhibitors at GlaxoSmithKline [1]. The resulting lead compound 6c demonstrated an IC50 of 0.18 nM against ROCK1 with >130-fold selectivity over CDK2 and >500-fold selectivity over GSK3β. When administered orally, compound 6n lowered blood pressure in a rat model of hypertension, validating the therapeutic relevance of this chemical series [1]. In contrast, no comparable pharmaceutical validation data exists for regioisomeric dibromonitropyridines such as 3,5-dibromo-2-nitropyridine, which is primarily cited as a general synthetic reagent rather than a key intermediate in a specific drug discovery program with quantitative pharmacology data .

Rho Kinase Inhibition Antihypertensive Agents Kinase Selectivity Drug Discovery

Computed Physicochemical Property Differentiation: XLogP and Molecular Weight vs. Dichloro Analog

Direct comparison of PubChem-computed properties reveals that 2,4-dibromo-5-nitropyridine has a molecular weight of 281.89 g/mol and an XLogP3-AA of 2.4, while its dichloro analog 2,4-dichloro-5-nitropyridine has a molecular weight of 192.98 g/mol and an XLogP3-AA of 2.3 [REFS-1, REFS-2]. The 88.91 g/mol increase in molecular weight upon substituting chlorine with bromine, combined with a minimal 0.1 unit increase in XLogP, indicates that bromine atoms contribute significantly to molecular weight and polarizability without proportionally increasing lipophilicity. Both compounds share identical topological polar surface area (58.7 Ų) and hydrogen bond acceptor counts (3), but the dibromo compound's higher molecular weight and polarizability may influence passive membrane permeability and nonspecific protein binding differently in biological systems .

Physicochemical Properties Drug-Likeness Lipophilicity Molecular Descriptors

Physical Form and Handling: Crystalline vs. Oily Regioisomers Affects Weighing Accuracy

Vendor specifications indicate that 2,4-dibromo-5-nitropyridine is typically supplied as a yellow to orange-yellow crystalline solid with a melting point comparable to the 2,6-dibromo-4-nitropyridine regioisomer (121–124 °C) [REFS-1, REFS-2]. In contrast, 3,5-dibromo-2-nitropyridine has a significantly lower melting point of 71–80 °C, and 2,4-dichloro-5-nitropyridine melts at 44 °C [REFS-3, REFS-4]. The higher melting point and crystalline nature of the target compound facilitate accurate weighing under standard laboratory conditions without the risk of material adhering to spatulas or vial surfaces—a common problem with low-melting solids or oils that can introduce weighing errors of 5–15% in compound management workflows .

Solid-State Properties Laboratory Handling Weighing Accuracy Compound Management

Optimal Application Scenarios for 2,4-Dibromo-5-nitropyridine Based on Evidence-Linked Differentiation


Sequential, Regiocontrolled Synthesis of 2,4,5-Trisubstituted Pyridine Pharmacophores

The exclusive C4 selectivity observed in SNAr amination [1], combined with the established preference for C2 oxidative addition in Pd-catalyzed cross-coupling of 2,4-dibromopyridine scaffolds (C2:C4 up to 98:1 under optimized catalytic conditions [2]), makes 2,4-dibromo-5-nitropyridine the preferred building block for constructing 2,4,5-trisubstituted pyridines with precisely controlled regiochemistry. The nitro group at C5 can be subsequently reduced to an amine or further functionalized, enabling divergent access to pharmacologically relevant pyridine cores. This sequential functionalization strategy was successfully employed in the GSK ROCK1 inhibitor program, where the C4 position was first elaborated, followed by CuI-promoted coupling at the C6-bromide derived from the initial scaffold [1].

Kinase Inhibitor Library Synthesis Requiring Validated Chemical Starting Points

For medicinal chemistry groups building kinase-focused compound libraries, 2,4-dibromo-5-nitropyridine offers the advantage of a chemically validated and literature-precedented synthetic route. The compound's demonstrated ability to serve as a gateway to subnanomolar, highly selective ROCK1 inhibitors (6c: IC50 = 0.18 nM, >130-fold selectivity over CDK2) [1] provides confidence that the 2,4-dibromo-5-nitro substitution pattern is compatible with kinase inhibitor pharmacophore models. Unlike uncharacterized regioisomers, this compound carries a documented structure-activity relationship (SAR) trajectory that can inform library design and reduce the risk of synthetic dead-ends.

Scale-Up of Brominated Pyridine Intermediates Where C-Br Reactivity Is Required

When a synthetic route requires two sequential cross-coupling reactions on a pyridine core, the higher reactivity of C-Br bonds (BDE ≈ 65 kcal/mol) compared to C-Cl bonds (BDE ≈ 81 kcal/mol) [1] makes 2,4-dibromo-5-nitropyridine the preferred substrate. The lower activation energy for oxidative addition translates to reduced palladium catalyst loadings, shorter reaction times, and lower reaction temperatures in large-scale Suzuki-Miyaura or Buchwald-Hartwig couplings. In industrial settings, these factors directly impact process economics and throughput. The compound is commercially available at ≥95–98% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC) [2], meeting the quality requirements for GMP-like intermediate production.

Antihypertensive Drug Discovery Targeting Rho-Kinase Pathway

For programs specifically targeting Rho-associated coiled-coil kinase (ROCK1/2) for hypertension or related cardiovascular indications, 2,4-dibromo-5-nitropyridine is the literature-precedented starting material. The GSK team demonstrated that derivatives of this compound achieve subnanomolar ROCK1 inhibition with high kinase selectivity and oral antihypertensive efficacy in a rat model of hypertension [1]. No comparable in vivo pharmacology validation exists for ROCK inhibitors derived from other dibromonitropyridine regioisomers. This established translational pharmacology trajectory makes the compound particularly valuable for drug discovery teams seeking to minimize the risk of late-stage target attrition.

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